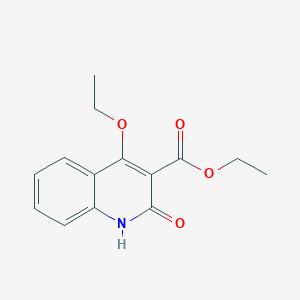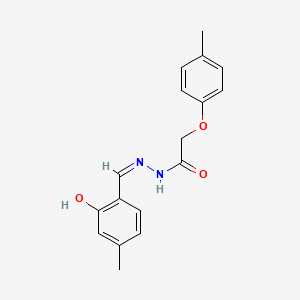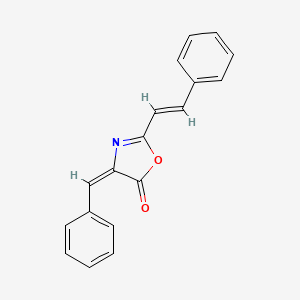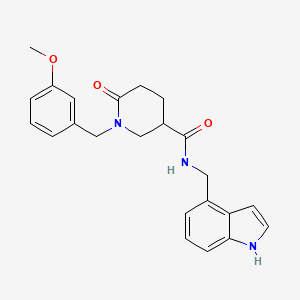
ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate
説明
Ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate, also known as ethyl 4-ethoxy-1-methyl-2-oxoquinoline-3-carboxylate, is an organic compound with a quinoline ring structure. This compound has been found to have various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The purpose of
科学的研究の応用
Anti-corrosive Properties
Quinoline and its derivatives, including ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate, are acknowledged for their anti-corrosive properties. These compounds are particularly effective against metallic corrosion due to their high electron density, allowing them to adsorb and form stable chelating complexes with surface metallic atoms. This characteristic makes quinoline derivatives valuable as anticorrosive materials in various industries (Verma et al., 2020).
Antioxidant Applications
This compound has been studied for its antioxidant properties. These properties are crucial for protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion. The compound's stability and ability to prevent oxidation are essential for preserving the quality of fish meal and preventing losses (de Koning, 2002).
Biodegradation and Environmental Fate
The compound's biodegradation and environmental fate have been topics of interest. Studies have shown that this compound can be biodegraded, indicating its potential for environmental remediation and its role in the biogeochemical cycle. This attribute is vital for assessing its environmental impact and for applications in bioremediation efforts (Thornton et al., 2020).
Medicinal and Therapeutic Potential
Quinoline derivatives are recognized for their medicinal and therapeutic potential. This compound, being a part of this group, may possess bioactive properties that can be leveraged in drug development. The pharmacological applications of quinoline motifs in drug design due to their broad spectrum of bioactivity highlight the compound's significance in medicinal chemistry (Ajani et al., 2022).
Applications in Optoelectronic Materials
Quinoline derivatives have also found applications in optoelectronic materials. The incorporation of this compound into π-extended conjugated systems can lead to the development of novel materials for organic light-emitting diodes and other optoelectronic devices. This highlights the compound's versatility and potential in the field of material science and engineering (Lipunova et al., 2018).
特性
IUPAC Name |
ethyl 4-ethoxy-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-12-9-7-5-6-8-10(9)15-13(16)11(12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRFXYPZTRRDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6082810.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6082817.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4-pyridinylmethyl)amine](/img/structure/B6082827.png)
![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)
![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)

![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)

![N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)
